![molecular formula C28H22N4O4S4 B296103 6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzothiazole)](/img/structure/B296103.png)
6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzothiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzothiazole rings connected by a bis(4-methylphenylsulfonylamino) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. This reaction forms the sulfonylamino intermediate, which is then coupled with another molecule of 2-aminobenzothiazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-Bis(4-methylphenylsulfonylamino)-1,1’-binaphthyl: Similar structure but with binaphthyl rings instead of benzothiazole rings.
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bipyridine: Contains bipyridine rings instead of benzothiazole rings.
Uniqueness
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzothiazole is unique due to the presence of benzothiazole rings, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
分子式 |
C28H22N4O4S4 |
|---|---|
分子量 |
606.8 g/mol |
IUPAC名 |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazol-6-yl]-1,3-benzothiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O4S4/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
LXXGUEYFJHQNKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


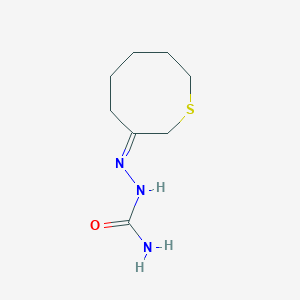
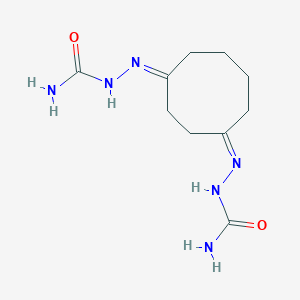
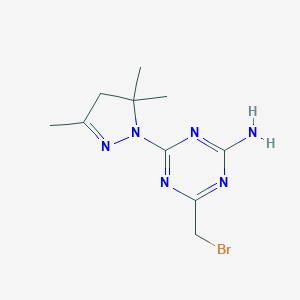
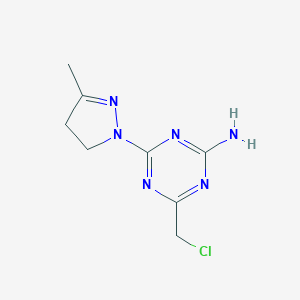
![11-(2-propoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296030.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
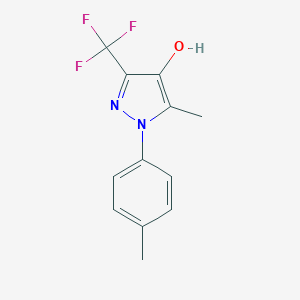
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
